
(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
BenchChem offers high-quality (3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial and Antimicrobial Properties
Research indicates that derivatives of pyrimidin-4-yl and piperidin-1-yl compounds exhibit significant antibacterial properties, particularly against gram-positive pathogens. For instance, a study on piperazinyl oxazolidinone antibacterial agents, which share structural similarities with the compound , showed activity against methicillin-resistant Staphylococcus aureus and selected anaerobic organisms (J. Tucker et al., 1998). These findings are crucial for developing new antibiotics in the face of rising antibiotic resistance.
Anticancer Activity
Pyrimidine derivatives have also been studied for their potential anticancer properties. A study on novel pyrazole derivatives with pyrimidin-4-yl moieties demonstrated significant anticancer activity, surpassing that of the reference drug doxorubicin in some cases (H. Hafez et al., 2016). This research suggests that pyrimidin-4-yl derivatives could serve as a basis for developing new anticancer agents.
Complex Formation and Metal Interaction
The compound's structural components, particularly the dimethylpyrimidin-4-yl segment, have been explored for their ability to form complexes with metals. For example, a study on the complex-forming ability of 4,6-dimethyl-2-(1H)-pyrimidinone with dysprosium(III) highlighted its potential in creating stable complexes, which could have applications in catalysis and materials science (S. N. Pod'yachev et al., 1994).
Antimicrobial and Antioxidant Potency
Further studies have shown that pyrimidinone and piperidine derivatives exhibit good antimicrobial activity, with some compounds showing promising antioxidant properties as well (J. Dineshkumar et al., 2022). These findings suggest potential applications in developing antimicrobial and antioxidant agents.
Structural and Material Science Applications
The unique structural features of compounds containing pyrimidin-4-yl and piperidin-1-yl units have been explored in materials science, particularly in the development of low-cost emitters with large Stokes' shifts, which are important for optical materials and sensors (G. Volpi et al., 2017).
特性
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-14-11-20(23-15(2)22-14)27-17-9-6-10-25(13-17)21(26)18-12-19(28-24-18)16-7-4-3-5-8-16/h3-5,7-8,11-12,17H,6,9-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPBOQKFWNSGBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

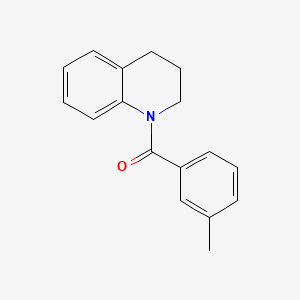
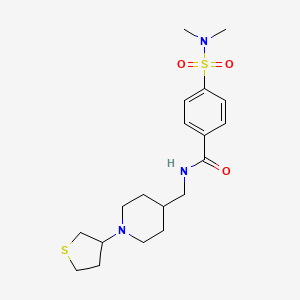
![3-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2661413.png)
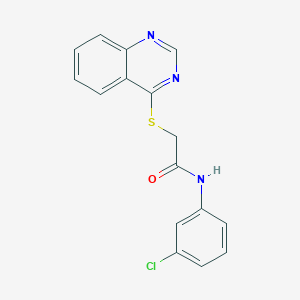
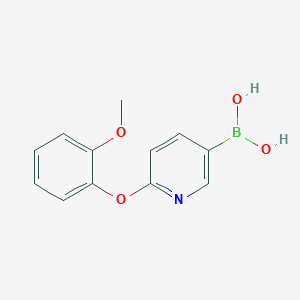
![{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride](/img/structure/B2661419.png)
![N-(2-chlorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2661420.png)
![4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one](/img/structure/B2661421.png)
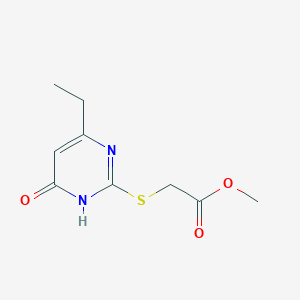
![1-(3-chlorophenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2661427.png)
![(NZ)-N-[2-(4-bromophenyl)-1-pyridin-3-ylethylidene]hydroxylamine](/img/structure/B2661429.png)
![4,7-Dimethyl-2-(3-methylbutyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2661430.png)
![N-(2-furylmethyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B2661432.png)
